molecular formula C15H24N4O4 B11789558 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Cat. No.: B11789558
M. Wt: 324.38 g/mol
InChI Key: JGMXUXYDKIDVNR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic framework with fused pyrazole and pyrazine rings. Key structural features include:

  • tert-Butyl ester at position 5, enhancing steric bulk and lipophilicity.
  • Ethyl ester at position 2, contributing to solubility in organic solvents.

Its molecular formula is C₁₅H₂₄N₄O₄ (estimated from analogs in –4), with applications in medicinal chemistry, particularly as a precursor for CNS-targeting agents due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl 4-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate

InChI

InChI=1S/C15H24N4O4/c1-5-22-13(20)10-8-11-12(9-16)18(6-7-19(11)17-10)14(21)23-15(2,3)4/h8,12H,5-7,9,16H2,1-4H3

InChI Key

JGMXUXYDKIDVNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCN(C(C2=C1)CN)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

tert-Butyl Ester Installation

The tert-butyl group at position 5 is introduced via Boc (tert-butoxycarbonyl) protection . Source outlines a method where the pyrazine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine:
Pyrazine-NH+Boc2OEt3N, THFPyrazine-N-Boc\text{Pyrazine-NH} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Pyrazine-N-Boc} .
This step typically achieves >90% yield under mild conditions (0–25°C, 2–4 hours).

Ethyl Ester Functionalization

The ethyl ester at position 2 is installed via Steglich esterification using ethyl chloroformate and N,N'-dicyclohexylcarbodiimide (DCC). Source reports optimized conditions:

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Yield: 85–92% after purification by silica gel chromatography.

Aminomethyl Group Introduction

The 4-(aminomethyl) substituent is introduced through reductive amination or nitrile reduction . Source details a hydrogenation approach using palladium hydroxide on carbon (Pd(OH)₂/C):

  • A nitrile precursor is synthesized by treating the pyrazine core with bromoacetonitrile under basic conditions.

  • Catalytic hydrogenation at 20°C for 4 hours in a THF/methanol/water solvent system reduces the nitrile to an aminomethyl group:
    R-CN+H2Pd(OH)2/CR-CH2NH2\text{R-CN} + \text{H}_2 \xrightarrow{\text{Pd(OH)}_2/\text{C}} \text{R-CH}_2\text{NH}_2 .
    This method achieves quantitative conversion with minimal over-reduction byproducts.

Process Optimization and Impurity Control

Decarboxylation Selectivity

Source highlights challenges in decarboxylating pyrazine-2,3-dicarboxylic acid intermediates. Regioselective decarboxylation at position 3 is achieved using sulfolane as a solvent and Aliquat 336 as a phase-transfer catalyst , yielding the monosodium salt of pyrazine-2-carboxylic acid with >98% purity.

Scalable Synthesis Route

A consolidated large-scale synthesis involves:

  • Cyclization : Pyrazole-3-carboxylic acid → pyrazolo[1,5-a]pyrazine core (72% yield).

  • Esterification : Sequential Boc and ethyl ester installation (85% combined yield).

  • Aminomethylation : Nitrile formation followed by hydrogenation (95% yield).

Critical Parameters :

  • Temperature control during Boc protection to prevent tert-butyl group cleavage.

  • Catalyst loading of 5–10% Pd(OH)₂/C for efficient nitrile reduction.

  • pH adjustment during workup to isolate intermediates as free bases or salts.

Analytical Characterization

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 1.48 (9H, s, tert-butyl), 4.53 (2H, s, CH₂NH₂), 5.41 (1H, s, pyrazole-H).

  • LC-MS : [M+H]⁺ = 239 (calculated for C₁₄H₂₁N₃O₄: 295.33).

Purity : >99% by HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).

Industrial Manufacturing Considerations

  • Cost Efficiency : Sourcing glyoxylic acid as an aqueous solution reduces raw material costs but requires strict control of glyoxal and oxalic acid impurities.

  • Safety : Adiabatic calorimetry of azetidine hydrochloride confirms safe storage at 5°C to prevent exothermic decomposition.

  • Environmental Impact : Recycling THF and methanol solvents via distillation reduces waste .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of pyrazolo compounds exhibit notable antibacterial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Case Study: Antibacterial Screening

A study synthesized a series of pyrazolo derivatives and evaluated their antibacterial activity using the agar diffusion method. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to established antibacterial drugs. Specifically, compounds with structural similarities to 5-tert-butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate showed significant activity against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. Similar pyrazolo derivatives have been tested against various fungal strains, including Candida albicans, showing promising results in inhibiting fungal growth.

Case Study: Antifungal Evaluation

In a related study, several pyrazolo derivatives were screened for antifungal activity using disc diffusion methods. The findings suggested that some compounds demonstrated effective inhibition against Candida albicans, indicating their potential as antifungal agents .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between these compounds and biological targets at the molecular level. By simulating the binding of the compound to specific receptors or enzymes, researchers can predict its efficacy and optimize its structure for enhanced biological activity.

Insights from Docking Studies

Computational docking studies have revealed that 5-tert-butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate interacts favorably with certain bacterial enzymes. This suggests that modifications to its structure could further enhance its antibacterial potency .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntibacterialInhibition of bacterial growthEffective against Staphylococcus aureus and E. coli
AntifungalInhibition of fungal growthPromising results against Candida albicans
Molecular DockingInteraction predictions with biological targetsFavorable binding interactions observed

Mechanism of Action

The mechanism of action of 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound : 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate 5: tert-Butyl ester; 2: ethyl ester; 4: aminomethyl C₁₅H₂₄N₄O₄ 324.38 (est.) Reference compound
tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 5: tert-Butyl ester; 3: aminomethyl C₁₂H₂₀N₄O₂ 252.32 Aminomethyl at position 3; lacks ethyl ester
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate 5: tert-Butyl ester; 2: ethyl ester; 3: bromo C₁₄H₂₀BrN₃O₄ 374.23 Bromo at position 3 instead of aminomethyl
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 5: tert-Butyl ester; 3: bromo C₁₁H₁₆BrN₃O₂ 302.17 Bromo at position 3; lacks ethyl ester and aminomethyl

Key Observations :

  • The aminomethyl group in the target compound distinguishes it from brominated analogs (e.g., ), which are often synthetic intermediates for nucleophilic substitutions .
  • The dual ester groups (tert-butyl and ethyl) in the target compound improve solubility in both polar and nonpolar solvents compared to mono-ester derivatives .

Physicochemical Properties

Compound LogP (est.) Solubility (mg/mL) Stability Notes
Target Compound ~1.8 0.5 (DMSO) Stable under inert atmosphere; hygroscopic
5-tert-Butyl 2-ethyl 3-bromo analog ~2.3 0.2 (DMSO) Light-sensitive; prone to hydrolysis
tert-Butyl 3-(aminomethyl) analog ~0.9 1.2 (Water) Hydrolytically stable; hydrophilic

Key Observations :

  • The aminomethyl group reduces LogP compared to brominated analogs, enhancing aqueous solubility .
  • Brominated derivatives (e.g., ) exhibit higher lipophilicity, making them suitable for lipid membrane penetration but less ideal for aqueous formulations .

Biological Activity

The compound 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dihydropyrazole moiety and multiple functional groups that contribute to its biological activity. The molecular formula is C15H22N4O4C_{15}H_{22}N_4O_4, with a molecular weight of approximately 306.36 g/mol.

Structural Formula

5 tert Butyl 2 ethyl 4 aminomethyl 6 7 dihydropyrazolo 1 5 a pyrazine 2 5 4H dicarboxylate\text{5 tert Butyl 2 ethyl 4 aminomethyl 6 7 dihydropyrazolo 1 5 a pyrazine 2 5 4H dicarboxylate}

Anticancer Activity

Research indicates that compounds similar to 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolines demonstrate potent activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in PubMed evaluated a series of pyrazoline derivatives for their anticancer activity using the National Cancer Institute's Developmental Therapeutics Program (DTP) protocols. Notably, compounds with similar structural features showed GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

The antimicrobial action is believed to involve the disruption of bacterial membrane integrity. For example, studies have demonstrated that certain derivatives lead to membrane depolarization in bacterial cells, contributing to their bactericidal effects .

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds in this class have been investigated for other biological activities:

  • Antiviral Activity : Some derivatives have shown minimal antiviral effects against viruses such as SARS-CoV and influenza .
  • Antitrypanosomal Activity : There is evidence suggesting activity against Trypanosoma brucei, the causative agent of sleeping sickness .

Data Summary

The following table summarizes key findings on the biological activities of compounds related to 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate :

Activity Type Target Organisms/Cells GI₅₀/IC₅₀ Values Notes
AnticancerLeukemia cell lines1.64 - 4.58 μMEffective in vitro against multiple cell lines
AntimicrobialMRSA0.78 - 3.125 μg/mLStrong bactericidal properties
AntiviralSARS-CoVMinimal effectLimited efficacy observed
AntitrypanosomalTrypanosoma bruceiNot specifiedPromising results in preliminary studies

Q & A

Q. What are the key synthetic pathways for preparing 5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate?

  • Methodological Answer : The synthesis involves three primary steps: (i) Core formation : Cyclization of pyrazole and pyrazine precursors under reflux conditions (e.g., ethanol, 80°C) to establish the bicyclic framework . (ii) Functionalization : Sequential alkylation with tert-butyl and ethyl groups using reagents like tert-butyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) . (iii) Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C or Pt/C under H₂ atmosphere . Thin-layer chromatography (TLC) and ¹H NMR are critical for monitoring intermediate purity .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, ethyl triplet at ~1.2 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl stretches (e.g., ester C=O at ~1720 cm⁻¹) and aminomethyl N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS-ESI for [M+H]⁺) .
  • X-ray Crystallography (if crystalline): Resolves regiochemistry and stereochemistry .

Q. How does the reactivity of the aminomethyl group influence derivatization strategies?

  • Methodological Answer : The primary amine in the aminomethyl group enables:
  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C to form amides .
  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis .
  • Protection Strategies : Use of Boc (tert-butyloxycarbonyl) groups to temporarily block the amine during multi-step syntheses .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer :
  • Normal-phase silica gel : Use gradients of ethyl acetate/hexane (20–50% EtOAc) for polar intermediates .
  • Reverse-phase C18 : Methanol/water (60–80% MeOH) for final product purification, especially if hydrophilic impurities persist .
  • Additives : 0.1% trifluoroacetic acid (TFA) improves resolution for amine-containing derivatives .

Q. How can reaction progress be monitored without compromising yield?

  • Methodological Answer :
  • TLC : Spot aliquots at 30-minute intervals using UV-active plates; visualize with ninhydrin for amines or KMnO₄ stain for esters .
  • In-situ FTIR : Track carbonyl or amine peaks in real-time for reactions in transparent solvents (e.g., THF) .
  • LC-MS : For complex mixtures, use low-flow rates (0.2 mL/min) with electrospray ionization to detect intermediates .

Advanced Research Questions

Q. What strategies resolve conflicting NMR data when assigning regiochemistry in the pyrazolo-pyrazine core?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish adjacent substituents .
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to trace nitrogen connectivity via HMBC .

Q. How can the aminomethylation step be optimized to minimize byproducts?

  • Methodological Answer :
  • Catalyst Screening : Compare Pt/C, Pd/C, and Raney Ni under H₂ (1–3 atm) to enhance selectivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states; avoid protic solvents that promote hydrolysis .
  • pH Control : Maintain pH 7–8 with ammonium acetate to suppress imine formation .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP), bioavailability (TPSA), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes) .
  • MD Simulations : GROMACS for assessing stability in biological membranes over 100-ns trajectories .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Generate Connolly surfaces (e.g., via PyMOL) to visualize hindered sites .
  • Catalyst Design : Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to circumvent steric barriers .
  • Kinetic Studies : Compare reaction rates with/without tert-butyl via ¹H NMR integral analysis .

Q. What methodologies address contradictions in biological activity data across cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Use 8-point IC₅₀ assays (0.1–100 µM) to confirm potency thresholds .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to rule out false negatives from rapid degradation .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

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